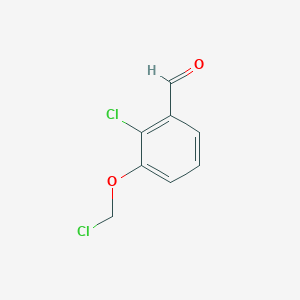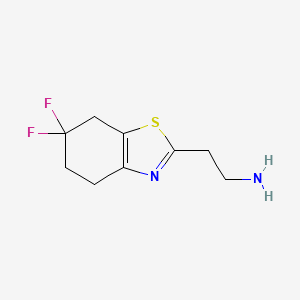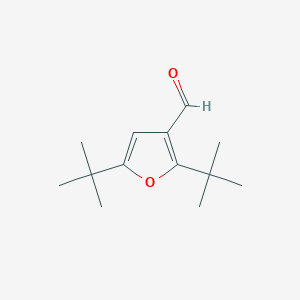
2,5-Di-tert-butylfuran-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Di-tert-butylfuran-3-carbaldehyde is an organic compound with the molecular formula C₁₃H₂₀O₂ It is a derivative of furan, a heterocyclic organic compound, and features two tert-butyl groups attached to the furan ring at the 2 and 5 positions, with an aldehyde group at the 3 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di-tert-butylfuran-3-carbaldehyde typically involves the reaction of furan derivatives with tert-butyl substituents. One common method includes the use of tert-butyl lithium as a reagent to introduce the tert-butyl groups into the furan ring. The aldehyde group can then be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and reagents.
化学反応の分析
Types of Reactions
2,5-Di-tert-butylfuran-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, where the tert-butyl groups can influence the reactivity and selectivity of the reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: 2,5-Di-tert-butylfuran-3-carboxylic acid.
Reduction: 2,5-Di-tert-butylfuran-3-methanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
科学的研究の応用
2,5-Di-tert-butylfuran-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: Its derivatives may be studied for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It can be used in the development of new materials, such as polymers and resins, due to its unique structural properties.
作用機序
The mechanism by which 2,5-Di-tert-butylfuran-3-carbaldehyde exerts its effects depends on the specific application and reaction it is involved in. Generally, the aldehyde group can participate in nucleophilic addition reactions, while the furan ring can undergo electrophilic substitution. The tert-butyl groups can provide steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.
類似化合物との比較
Similar Compounds
2,5-Di-tert-butylfuran: Lacks the aldehyde group, making it less reactive in certain types of reactions.
2,5-Di-tert-butylbenzaldehyde: Features a benzene ring instead of a furan ring, leading to different reactivity and applications.
2,5-Di-tert-butylfuran-3-carboxylic acid: The oxidized form of 2,5-Di-tert-butylfuran-3-carbaldehyde.
Uniqueness
This compound is unique due to the presence of both tert-butyl groups and an aldehyde group on the furan ring. This combination of functional groups provides a unique set of chemical properties and reactivity, making it a valuable compound for various research applications.
特性
分子式 |
C13H20O2 |
|---|---|
分子量 |
208.30 g/mol |
IUPAC名 |
2,5-ditert-butylfuran-3-carbaldehyde |
InChI |
InChI=1S/C13H20O2/c1-12(2,3)10-7-9(8-14)11(15-10)13(4,5)6/h7-8H,1-6H3 |
InChIキー |
RFSCAFUMCJAINE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(O1)C(C)(C)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13193993.png)
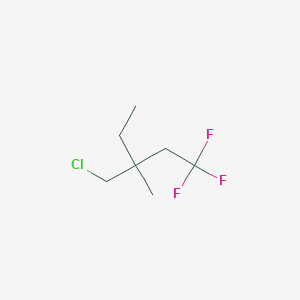
![Methyl 5-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13194008.png)
![1-{4-Chlorofuro[3,2-c]pyridin-2-yl}-2-methylpropan-1-one](/img/structure/B13194014.png)


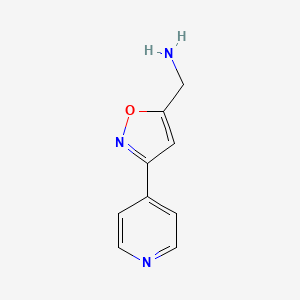
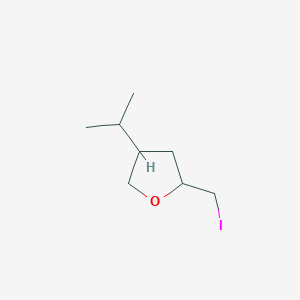

![1-[(Benzyloxy)carbonyl]-4-fluoro-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13194048.png)
![3-[(2,5-Dimethylphenyl)sulfanyl]butan-2-one](/img/structure/B13194050.png)
![2-[5-(4-Fluorophenyl)-3-methylfuran-2-yl]acetic acid](/img/structure/B13194053.png)
